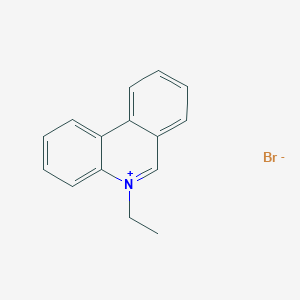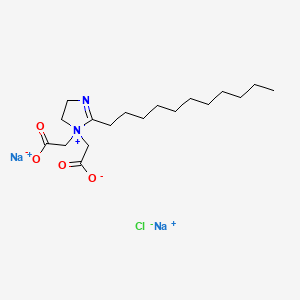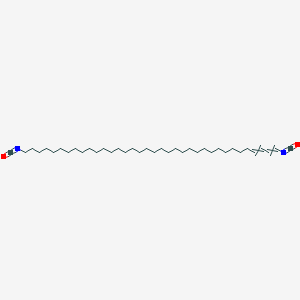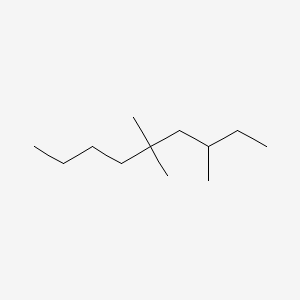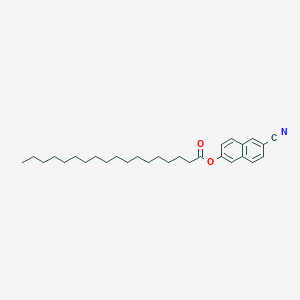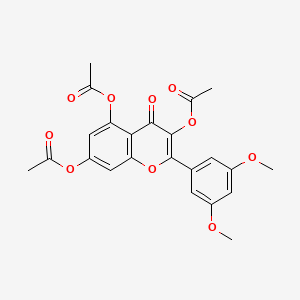
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-3,5,7-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, is characterized by the presence of multiple methoxy groups and acetate esters, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with a suitable chromene precursor under acidic conditions. The resulting intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The acetate esters can be hydrolyzed to form the corresponding hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenes.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and acetate esters play a crucial role in its binding affinity and reactivity. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenylacetic acid
- 3,5-Dimethoxybenzoic acid
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
2-(3,5-Dimethoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromene core and multiple acetate esters make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62008-20-2 |
|---|---|
Molecular Formula |
C23H20O10 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[3,5-diacetyloxy-2-(3,5-dimethoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C23H20O10/c1-11(24)30-17-9-18(31-12(2)25)20-19(10-17)33-22(23(21(20)27)32-13(3)26)14-6-15(28-4)8-16(7-14)29-5/h6-10H,1-5H3 |
InChI Key |
BWDBKJRBYKIBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=CC(=C3)OC)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


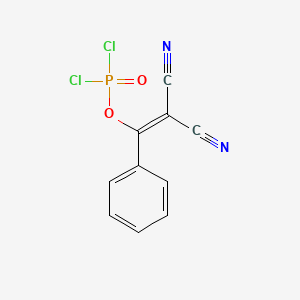
![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14563193.png)
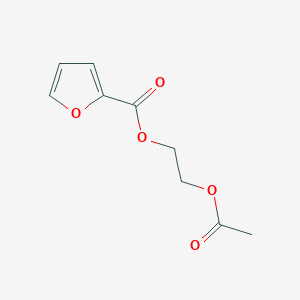
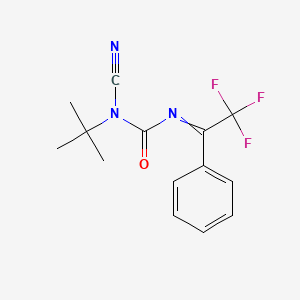
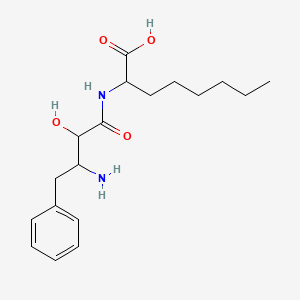
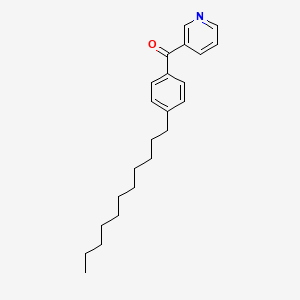
![Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate](/img/structure/B14563219.png)
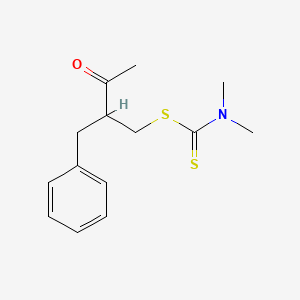
![Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate](/img/structure/B14563227.png)
